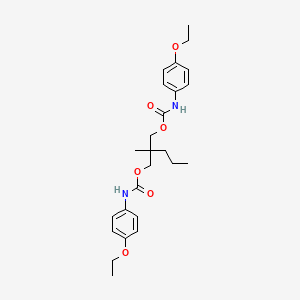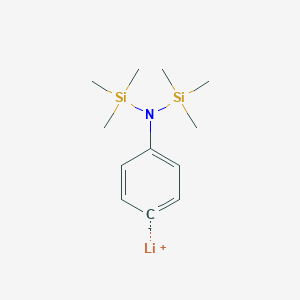
lithium;N,N-bis(trimethylsilyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;N,N-bis(trimethylsilyl)aniline is an organolithium compound with the chemical formula LiN(Si(CH₃)₃)₂. It is commonly used as a strong non-nucleophilic base in organic synthesis. This compound is known for its high reactivity and is often employed in various chemical reactions due to its ability to deprotonate a wide range of substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;N,N-bis(trimethylsilyl)aniline can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or hexane. The reaction can be represented as follows:
HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10
Once formed, the compound can be purified by sublimation or distillation .
Industrial Production Methods
While this compound is commercially available, its industrial production follows similar synthetic routes as described above. The large-scale production involves careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under an inert atmosphere to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is widely used to deprotonate weak acids, forming lithium salts.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form lithium enolates.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents such as THF, hexane, or toluene, under an inert atmosphere to prevent moisture and air from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, deprotonation reactions yield lithium salts, while addition reactions with carbonyl compounds yield lithium enolates .
Wissenschaftliche Forschungsanwendungen
Lithium;N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong base to deprotonate weak acids and form lithium salts, which are important intermediates in organic synthesis.
Polymer Chemistry: It is used to catalyze polymerization reactions, particularly in the synthesis of poly(p-benzamide)s and cyclic poly(α-peptoid)s.
Material Science: It is employed in the preparation of dienes and enolates, which are crucial in the synthesis of various materials.
Electrochemistry: It is used as an electrolyte additive in lithium metal batteries to improve cyclic stability and suppress side reactions.
Wirkmechanismus
The mechanism by which lithium;N,N-bis(trimethylsilyl)aniline exerts its effects involves its strong basicity and ability to deprotonate weak acids. The compound acts as a scavenger for hydrofluoric acid, forming a robust cathode-electrolyte interphase and suppressing side reactions in electrochemical applications . Its strong non-nucleophilic base properties make it highly effective in various organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
Comparison
Lithium;N,N-bis(trimethylsilyl)aniline is unique due to its high reactivity and strong basicity compared to its sodium and potassium counterparts. It is less nucleophilic and more sterically hindered, making it suitable for specific reactions where other bases might not be effective .
Eigenschaften
CAS-Nummer |
34034-04-3 |
|---|---|
Molekularformel |
C12H22LiNSi2 |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
lithium;N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H22NSi2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h8-11H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
BWWLIVPZNBRDQO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)N(C1=CC=[C-]C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
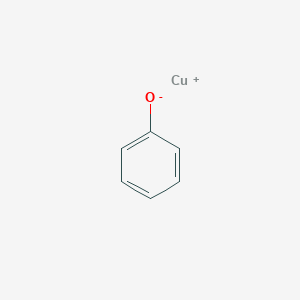
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
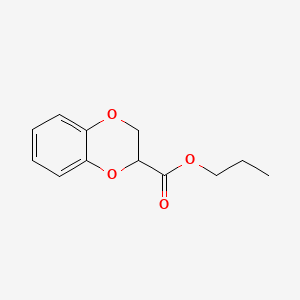
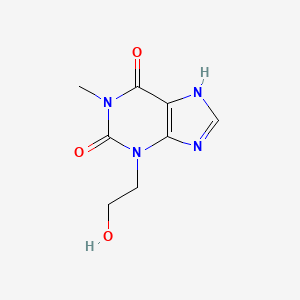


![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
